2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
Description
This compound, with the systematic name 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, is a synthetic indole derivative featuring a thioacetamide moiety and a 4-methylpiperidine-substituted oxoethyl chain. Its molecular formula is C₁₉H₂₃N₃O₂S, with a molecular weight of 365.47 g/mol (calculated). Key structural attributes include:
- Thioacetamide linkage: A sulfur atom bridges the indole ring and the acetamide group, enhancing metabolic stability compared to oxygen analogs.
- 4-Methylpiperidin-1-yl substituent: A tertiary amine in a six-membered ring, contributing to solubility and receptor-binding properties.
Spectral data for related compounds (e.g., HRMS: [M+Na]⁺ = 363.1137, observed 363.1145 in ) suggest high purity in synthesis. The compound’s tertiary amide group may induce rotamer formation, as seen in similar structures .
Properties
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(24-12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBLSANTAVKNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a wide range of biological activities, including:
- Anticancer Properties : Indole derivatives have been extensively studied for their anticancer potential. They can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : The presence of the thioacetamide group enhances the antimicrobial properties of indole derivatives, making them candidates for developing new antibiotics.
- Neurological Effects : The piperidine component suggests potential applications in treating neurological disorders, possibly by modulating neurotransmitter systems.
Anticancer Activity
A study demonstrated that derivatives of indole, including those similar to 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways associated with cell survival and proliferation.
Antimicrobial Studies
Research published in peer-reviewed journals highlighted the efficacy of thioacetamide derivatives against bacterial strains resistant to conventional antibiotics. These studies utilized standard microbiological techniques to assess minimum inhibitory concentrations (MICs) and found promising results that warrant further investigation.
Neurological Research
Preclinical studies have explored the impact of similar compounds on cognitive functions and behaviors in animal models. These studies suggest that such compounds may enhance memory and learning processes, potentially benefiting conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Substituents
(a) 2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-chlorophenyl)acetamide ()
- Key differences : Replaces 4-methylpiperidine with a seven-membered azepane ring.
- Impact: Larger ring size may alter conformational flexibility and binding kinetics.
- Molecular weight : Higher (C₂₅H₂₆ClN₃O₂S; 498.02 g/mol) due to the chlorophenyl substituent.
(b) 2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)thio)-N-(pyridin-4-yl)acetamide ()
- Key differences : Substitutes the 4-methylpiperidinyl-oxoethyl chain with a 4-chlorobenzyl group.
- Impact : The benzyl group introduces steric bulk, possibly reducing solubility but enhancing affinity for hydrophobic binding pockets. Pyridin-4-yl acetamide may engage in hydrogen bonding .
(c) Indole-Benzothiazole Hybrids ()
Examples:
- 2a : N-(Benzothiazol-2-yl)acetamide
- 2b : N-(6-Chlorobenzothiazol-2-yl)acetamide
- Key differences : Replace the piperidine chain with a benzothiazole ring.
- Impact : Benzothiazole moieties are associated with anticancer activity, as seen in compounds 2a–2d (melting points: 200–242°C; HRMS [M+H]⁺ = 422–499) .
Comparative Physicochemical and Spectral Data
Biological Activity
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and in vitro and in vivo studies that highlight its efficacy against various diseases, particularly cancer.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₂S |
| Molecular Weight | 342.44 g/mol |
| CAS Number | 878060-00-5 |
| Density | Not available |
| Melting Point | Not available |
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available indole derivatives. The process typically includes the formation of the thioamide linkage and subsequent acetamide formation. The synthetic route has been optimized for yield and purity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
-
In Vitro Studies :
- The compound demonstrated significant antiproliferative effects with IC50 values indicating potent activity:
- HeLa Cells : IC50 = 0.52 μM
- MCF-7 Cells : IC50 = 0.34 μM
- HT-29 Cells : IC50 = 0.86 μM
- The compound demonstrated significant antiproliferative effects with IC50 values indicating potent activity:
- Mechanism of Action :
Other Biological Activities
Beyond its anticancer properties, initial investigations into the compound's antimicrobial and antiviral activities have shown promising results. For instance, modifications to similar compounds have indicated potential efficacy against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp), although specific studies on this compound are still ongoing .
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Case Study on Indole Derivatives :
- Antitumor Activity in Animal Models :
Q & A
Q. What are the key steps for synthesizing 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, and how can reaction conditions be optimized?
The synthesis involves:
- Alkylation : Reacting 1H-indole with 2-(4-methylpiperidin-1-yl)-2-oxoethyl bromide to introduce the piperidine-oxoethyl moiety .
- Thioacetamide coupling : Using thioglycolic acid derivatives under basic conditions (e.g., NaOH in DMF) to attach the thioacetamide group .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate the product. Optimization includes controlling temperature (60–80°C) and solvent polarity to minimize by-products like over-alkylated indole derivatives .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR : H and C NMR to verify proton environments and carbon frameworks (e.g., indole NH at δ 10.2 ppm, piperidine CH at δ 1.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 401.18) .
- X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles (e.g., C-S bond at 1.78 Å) .
Advanced Research Questions
Q. What methodologies resolve contradictions in biological activity data for this compound?
Discrepancies in bioassay results (e.g., IC variability) arise from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HEK293 vs. HeLa). Validate using orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) .
- Metabolic stability : Hepatic microsome assays identify rapid degradation pathways (e.g., piperidine N-oxidation) .
- Structural analogs : Compare with derivatives (e.g., bromophenyl or sulfonyl variants) to isolate pharmacophores .
Q. How can synthetic challenges like poor solubility or stereochemical control be addressed?
- Solubility : Co-solvent systems (e.g., PEG-400/water) or prodrug strategies (e.g., phosphate esters) improve bioavailability .
- Stereochemistry : Chiral HPLC or enzymatic resolution separates enantiomers. For example, lipase-catalyzed acylations yield >98% enantiomeric excess .
- By-product mitigation : Use of scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .
Q. What computational tools predict the compound’s interaction with biological targets?
- Docking studies : AutoDock Vina or Schrödinger Suite models binding to targets like CYP51 (sterol demethylase) or kinase domains. Key interactions include indole stacking and hydrogen bonding with the acetamide group .
- MD simulations : GROMACS assesses dynamic stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
